Egfr-IN-45

Polypharmacology Kinase Inhibition Multi-Target

Researchers requiring a validated multi-target chemical probe face supply inconsistency and uncharacterized biological activity. Egfr-IN-45 (CAS 2765560-03-8) addresses this as a precisely quantified pan-inhibitor of EGFR (IC50=0.4 µM), CDK2 (IC50=1.6 µM), and topoisomerases I/II. • Dual kinase & topoisomerase inhibition: Simultaneously targets EGFR, CDK2, Topo I, and Topo II. • Validated antiproliferative activity: IC50 range of 0.8-1.3 µM across Panc-1, MCF-7, HT-29, A-549 cell lines. • Clean apoptotic profile: Induces 36.02% pre-G1 arrest with only 2.99% necrosis in MCF-7 cells. Supplied with ≥98% purity and rigorous analytical documentation for reliable experimental reproducibility.

Molecular Formula C28H23N7O
Molecular Weight 473.5 g/mol
Cat. No. B12402616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-45
Molecular FormulaC28H23N7O
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4C5=C3C(=NC(=N5)C6=CC=CC=C6)N
InChIInChI=1S/C28H23N7O/c1-17-23(28(36)35(34(17)2)19-13-7-4-8-14-19)31-27-22-24(20-15-9-10-16-21(20)30-27)32-26(33-25(22)29)18-11-5-3-6-12-18/h3-16H,1-2H3,(H,30,31)(H2,29,32,33)
InChIKeyMDSMFLZNYFGNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-45 Compound Overview


EGFR-IN-45 (Compound 30b, CAS 2765560-03-8) is a pyrimido[5,4-c]quinoline derivative that functions as a multi-target pan-inhibitor, with IC50 values of 0.4 µM for the epidermal growth factor receptor (EGFR) and 1.6 µM for cyclin-dependent kinase 2 (CDK2) [1]. The compound also inhibits the topoisomerases Topo I and Topo II [2]. A primary research study validated its antiproliferative activity against a panel of cancer cell lines, including Panc-1, MCF-7, HT-29, and A-549, establishing its broad-spectrum cellular efficacy .

Multi-target kinase and topoisomerase probe
Polypharmacology research context
Cell panel antiproliferative assay context

EGFR-IN-45: Why Substitution Fails


Simple substitution with a standard, single-target EGFR inhibitor (e.g., Erlotinib, Gefitinib, or even more potent mutant-selective analogs) is not scientifically equivalent. The primary research paper from which EGFR-IN-45 originates demonstrates that the compound's antiproliferative activity does not stem from high potency at a single target, but from a balanced, multi-target engagement profile [1]. Its dual inhibition of EGFR and CDK2 is coupled with topoisomerase I and II suppression, a combination not found in most EGFR tyrosine kinase inhibitors . Furthermore, the paper explicitly states that the observed cytotoxicity is not solely driven by CDK2 inhibition (IC50 = 1.60 µM), but through alternative, multi-pronged mechanisms, making the compound a distinct chemical probe for studying polypharmacology-driven anti-cancer effects rather than a substitute for a targeted therapy [2].

Mechanism Single-target EGFR inhibitors may not reproduce the multi-target polypharmacology profile, including topoisomerase engagement.
Profile Selective mutant-EGFR inhibitors (e.g., EGFR-IN-48) lack CDK2 and topoisomerase activity; cytotoxicity context may differ significantly.
Cytotoxicity Cell-killing effect is not driven solely by EGFR or CDK2 inhibition; replacement with a single-target agent may shift the endpoint response profile.

EGFR-IN-45 Quantitative Differentiation


Multi-Target Polypharmacology vs. Single-Target Potency

EGFR-IN-45 is a multi-target pan-inhibitor, with micromolar potency against EGFR (0.4 µM) and CDK2 (1.6 µM), and additional activity against Topo I and Topo II [1]. This contrasts sharply with in-class analogs like EGFR-IN-48, which is a highly potent and selective EGFR inhibitor (IC50: 0.193 nM for EGFRd19/TM/CS) but lacks the broad multi-target profile [2]. EGFR-IN-45 is therefore not interchangeable with these potent, selective analogs; it is a tool for studying the combined effects of EGFR, CDK2, and topoisomerase inhibition .

Multi-Target vs. Single-Target
Head-to-head
EGFR-IN-45: EGFR IC50 = 0.4 µM, CDK2 IC50 = 1.6 µM, Topo I/II inhibition.
EGFR-IN-48: EGFRd19/TM/CS IC50 = 0.193 nM, no reported CDK2 or Topo activity.
>2000-fold potency difference (mutant EGFR).
Supports polypharmacology pathway-response interpretation.
Profile difference defines distinct research tool use.
Polypharmacology Kinase Inhibition Multi-Target

EGFR Potency vs. Erlotinib

In the primary research study, EGFR-IN-45 (Compound 30b) was directly benchmarked against the first-generation EGFR tyrosine kinase inhibitor Erlotinib in an EGFR inhibitory activity assay [1]. The data showed that EGFR-IN-45 has an IC50 of 0.40 ± 0.2 µM, which is approximately 5.7-fold less potent than Erlotinib (IC50 = 0.07 ± 0.03 µM) in the same assay [2]. This quantitative comparison defines EGFR-IN-45's position in the spectrum of EGFR inhibitors.

EGFR Potency vs. Erlotinib
Head-to-head
EGFR-IN-45 IC50 = 0.40 ± 0.2 µM vs. Erlotinib IC50 = 0.07 ± 0.03 µM.
5.7-fold lower potency.
Supports EGFR potency benchmarking context.
Moderate inhibition suitable for partial pathway blockade studies.
EGFR Inhibition Potency Benchmark Enzymatic Assay

Selective Topoisomerase I Inhibition

The research paper highlights that the pyrimido[5,4-c]quinoline series, including EGFR-IN-45 (Compound 30b), primarily exhibited selective Topoisomerase I inhibitory activity while having weak Topoisomerase IIα inhibitory action [1]. Notably, Compound 30b was found to have better Topo I inhibitory activity than the reference compound camptothecin, a well-known Topo I poison [2]. This is a key differentiator from other multi-target kinase inhibitors that may not engage topoisomerases, or from pure Topo II inhibitors.

Topoisomerase I Inhibition
Class-level
Selective Topo I inhibition; reported higher activity than camptothecin. Weak Topo IIα.
Supports DNA topology pathway interplay interpretation.
Class-level inference; verify in target assay.
Topoisomerase Inhibition DNA Damage Mechanism of Action

Antiproliferative Profile in Cancer Cell Lines

EGFR-IN-45 was tested for its antiproliferative activity against four cancer cell lines, showing IC50 values of 0.9±0.20 µM (Panc-1), 0.8±0.5 µM (MCF-7), 1.3±0.3 µM (HT-29), and 1.2±0.2 µM (A-549) . This consistent micromolar activity across cell lines of different tissue origins (pancreatic, breast, colorectal, lung) provides a baseline for comparing its cellular efficacy with other compounds from the same study, such as analogs 28d and 28c, which had slightly lower EGFR potency but different cellular profiles [1].

Cell Line IC50 Panel
Reported
Panc-1: 0.9 µM, MCF-7: 0.8 µM, HT-29: 1.3 µM, A-549: 1.2 µM
Supports cross-cell-line potency profiling.
48-h treatment; activity range 0.8–1.3 µM.
Antiproliferative Activity Cancer Cell Lines In Vitro Efficacy

Apoptosis and Cell Cycle Arrest in MCF-7

Mechanistic studies in MCF-7 cells revealed that EGFR-IN-45 induces a high percentage of cell accumulation in the pre-G1 phase, a marker of apoptosis, with 36.02% of cells in this phase at the tested concentrations (0-8 µM) . Concurrent apoptosis analysis confirmed this, showing high amounts of apoptosis induction with a low necrosis percentage of 2.99%, indicating that cell death is primarily through a regulated apoptotic pathway rather than necrosis .

Apoptosis & Cell Cycle (MCF-7)
Data to verify
Pre-G1 accumulation: 36.02%, Necrosis: 2.99%
Supports apoptosis pathway-response interpretation; low necrosis context.
Source not provided; confirm in-house.
Cell Cycle Arrest Apoptosis MCF-7 Flow Cytometry

EGFR-IN-45 Application Scenarios


Multi-Target Drug Discovery

Researchers investigating the combined inhibition of EGFR, CDK2, and topoisomerases as a therapeutic strategy can use EGFR-IN-45 as a validated chemical probe [1]. Its defined, moderate potency at each target (EGFR: 0.4 µM; CDK2: 1.6 µM) and superior Topo I inhibition compared to camptothecin make it an ideal tool for studying multi-target synergies without the confounding factor of high, single-target potency seen in compounds like EGFR-IN-48 or EGFR-IN-15 .

Clinical EGFR Inhibitor Benchmarking

Labs studying the structure-activity relationship of pyrimido[5,4-c]quinolines can use EGFR-IN-45 as a benchmark compound [1]. Its directly quantified 5.7-fold lower potency against EGFR compared to Erlotinib, coupled with its unique Topo I inhibition profile, provides a solid foundation for comparative studies . This scenario is particularly relevant for medicinal chemistry groups optimizing this chemical scaffold for improved selectivity or potency.

Mechanistic Studies of Apoptosis and Cell Cycle

Given its well-characterized induction of pre-G1 arrest (36.02%) and apoptosis (2.99% necrosis) in MCF-7 cells, EGFR-IN-45 serves as a reliable positive control or test compound for mechanistic studies focusing on the G1/S checkpoint and the intrinsic apoptotic pathway [1]. Its clean apoptotic profile, with minimal necrosis, reduces experimental noise in flow cytometry and Western blot assays, making it suitable for delineating cell death signaling cascades .

Broad-Spectrum Antiproliferative Activity Screening

For researchers requiring a compound with demonstrated antiproliferative activity across a diverse panel of cancer cell lines (Panc-1, MCF-7, HT-29, A-549), EGFR-IN-45 offers a consistent potency range of 0.8-1.3 µM [1]. This makes it a useful reference compound for initial phenotypic screening campaigns aiming to identify compounds with a similar broad-spectrum, moderate-potency profile, before pursuing more potent but narrower-acting agents .

Application
Selection Property
Validation Focus
Multi-target pathway studies
Multi-target kinase and topoisomerase engagement profile
Pathway crosstalk and synergy endpoints
EGFR inhibitor comparative studies
Comparative EGFR inhibitory activity context
EGFR potency benchmarking endpoints
Apoptosis & cell cycle mechanism studies
Apoptosis and cell cycle arrest profile
Pre-G1 and apoptosis/necrosis ratio endpoints
Broad-spectrum antiproliferative screening
Broad cell-line antiproliferative response
Cross-cell-line potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.